molecular formula C18H20N4O5 B2391311 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034254-57-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2391311
CAS No.: 2034254-57-2
M. Wt: 372.381
InChI Key: HAUVWLFSHNOXDZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrrolidine ring: This involves the reaction of appropriate amines with succinic anhydride, followed by cyclization.

    Coupling of the benzo[d][1,3]dioxole and pyrrolidine rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.

    Introduction of the methoxypyrazine moiety: This can be done through nucleophilic substitution reactions using methoxypyrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxypyrazine moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of reduced aromatic rings or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for diverse biological activities.
  • Pyrrolidine ring : Often associated with various pharmacological effects.
  • Methoxypyrazinyl substituent : Implicated in enhancing bioactivity.

The molecular formula is C15H18N4O4C_{15}H_{18}N_{4}O_{4} with a molecular weight of approximately 350.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It has the potential to interact with various receptors, influencing signaling pathways related to inflammation and pain.
  • Antioxidant Activity : The dioxole moiety is known for its antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Activity Description
AnticancerExhibits cytotoxic effects against several cancer cell lines through apoptosis.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
AntimicrobialShows activity against specific bacterial strains, indicating potential as an antibiotic.
NeuroprotectiveProtects neuronal cells from damage in models of neurodegenerative diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anticancer Efficacy :
    • A study demonstrated that the compound induced apoptosis in breast cancer cells via the mitochondrial pathway, showing promise as a novel anticancer agent .
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, treatment with the compound significantly reduced joint inflammation and pain compared to control groups .
  • Neuroprotection :
    • Research indicated that the compound could mitigate neuronal cell death in models of Alzheimer's disease by reducing amyloid-beta toxicity .

Synthesis and Optimization

The synthesis of this compound involves multiple steps, including:

  • Formation of the dioxole ring : Utilizing condensation reactions.
  • Pyrrolidine ring formation : Through cyclization reactions.
  • Final coupling reactions : To attach the methoxypyrazinyl group.

Optimization efforts have focused on improving yield and purity through advanced purification techniques and reaction conditions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-24-16-17(20-6-5-19-16)27-13-4-7-22(10-13)18(23)21-9-12-2-3-14-15(8-12)26-11-25-14/h2-3,5-6,8,13H,4,7,9-11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUVWLFSHNOXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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